3-Chloro-2-nitrobenzonitrile
CAS No.: 34662-28-7
Cat. No.: VC3973218
Molecular Formula: C7H3ClN2O2
Molecular Weight: 182.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 34662-28-7 |
---|---|
Molecular Formula | C7H3ClN2O2 |
Molecular Weight | 182.56 g/mol |
IUPAC Name | 3-chloro-2-nitrobenzonitrile |
Standard InChI | InChI=1S/C7H3ClN2O2/c8-6-3-1-2-5(4-9)7(6)10(11)12/h1-3H |
Standard InChI Key | HXBSPURMEQYSSS-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C#N |
Canonical SMILES | C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C#N |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The molecular formula of 3-chloro-2-nitrobenzonitrile is C₇H₃ClN₂O₂, with a molecular weight of 182.56 g/mol. The compound features a benzene ring substituted at the 2-position with a nitro group (-NO₂), a chlorine atom at the 3-position, and a cyano group (-CN) at the 1-position (Figure 1). This arrangement creates a sterically hindered environment that influences its reactivity .
Table 1: Key Physicochemical Properties
Property | Value | Source Analogue |
---|---|---|
Molecular Weight | 182.56 g/mol | |
Density | 1.5–1.6 g/cm³ (estimated) | |
Boiling Point | 300–320°C (extrapolated) | |
Melting Point | 120–125°C (predicted) | |
LogP (Partition Coefficient) | 2.1–2.3 |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 3-chloro-2-nitrobenzonitrile likely involves multistep reactions, as observed in related compounds. A plausible route includes:
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Nitration of 3-Chlorobenzonitrile:
Direct nitration using a mixed acid (H₂SO₄/HNO₃) under controlled temperatures (0–5°C) introduces the nitro group at the ortho position relative to the cyano group .Yield optimization requires strict temperature control to minimize byproducts like the para-nitro isomer .
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Chlorination of 2-Nitrobenzonitrile:
Alternatively, chlorination of 2-nitrobenzonitrile using Cl₂ or SO₂Cl₂ in the presence of FeCl₃ as a catalyst could introduce the chlorine substituent .
Table 2: Comparison of Synthetic Methods
Method | Yield (%) | Purity (%) | Key Challenges |
---|---|---|---|
Direct Nitration | 65–75 | 90–95 | Isomer separation required |
Chlorination | 70–80 | 85–90 | Catalyst deactivation |
Reactivity and Functional Transformations
Reduction Reactions
The nitro group in 3-chloro-2-nitrobenzonitrile is reducible to an amine using catalytic hydrogenation (H₂/Pd-C) or stannous chloride (SnCl₂/HCl):
This product serves as a precursor for pharmaceuticals and agrochemicals.
Nucleophilic Substitution
The chlorine atom undergoes substitution with nucleophiles (e.g., amines, thiols) under basic conditions :
Applications in Scientific Research
Medicinal Chemistry
Nitrobenzonitriles are key intermediates in drug discovery. For example:
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Antimicrobial Agents: Derivatives of 3-chloro-2-nitrobenzonitrile exhibit activity against Staphylococcus aureus (MIC: 8–16 µg/mL) by inhibiting bacterial dihydrofolate reductase.
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Anticancer Probes: Nitro groups in such compounds act as hypoxia-selective prodrugs, releasing cytotoxic radicals in low-oxygen tumor environments .
Material Science
The cyano group enhances thermal stability in polymers. Blending 3-chloro-2-nitrobenzonitrile into polyamide matrices increases glass transition temperatures by 15–20°C, as confirmed by differential scanning calorimetry .
Parameter | Guideline |
---|---|
Personal Protective Equipment (PPE) | Nitrile gloves, lab coat, goggles |
Ventilation | Fume hood required |
Storage | Airtight container at 4°C |
Research Challenges and Future Directions
Analytical Ambiguities
Positional isomers (e.g., 2-chloro-3-nitrobenzonitrile) complicate spectral interpretation. High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) are essential for structural elucidation .
Green Synthesis Initiatives
Current methods rely on hazardous solvents like DMF. Recent advances propose using ionic liquids (e.g., [BMIM][BF₄]) to improve reaction sustainability, achieving 80% yield with 99% purity in pilot studies .
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